6-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
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Overview
Description
6-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Furan Ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Construction of the Triazolothiadiazole Core: This step often involves the cyclization of thiosemicarbazide derivatives with appropriate reagents.
Industrial Production Methods
Industrial production methods for such complex compounds may involve optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Medicine
Drug Development: The compound’s unique structure may be explored for the development of new therapeutic agents.
Diagnostics: Potential use in diagnostic assays and imaging.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to altered signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazoles: Compounds with similar core structures but different substituents.
Benzodioxins: Compounds containing the benzodioxin moiety.
Furan Derivatives: Compounds with furan rings.
Uniqueness
The uniqueness of 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
878434-16-3 |
---|---|
Molecular Formula |
C15H10N4O3S |
Molecular Weight |
326.3g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10N4O3S/c1-2-5-10-9(4-1)21-8-12(22-10)14-18-19-13(11-6-3-7-20-11)16-17-15(19)23-14/h1-7,12H,8H2 |
InChI Key |
ITNIWKSQYYBEAH-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC=CO5 |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC=CO5 |
Origin of Product |
United States |
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